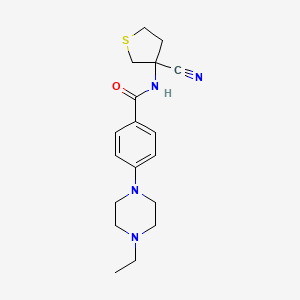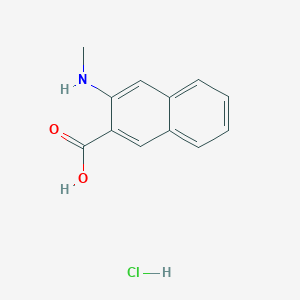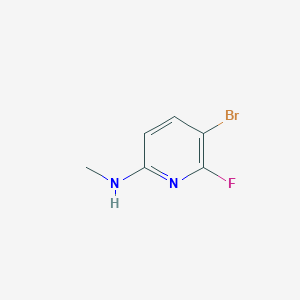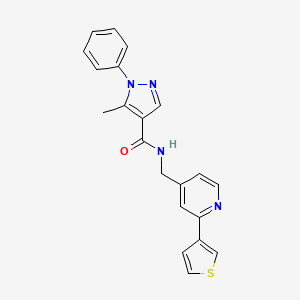![molecular formula C25H27N3O4S2 B2836278 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide CAS No. 866049-55-0](/img/structure/B2836278.png)
2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Research has identified novel sulfonamide derivatives, including structures related to 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide, which have been synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound, in particular, demonstrated potent cytotoxic activity against breast cancer cell lines, showcasing the potential therapeutic applications of such derivatives in cancer treatment (Ghorab et al., 2015).
Antimicrobial Activity
Another scientific application of related derivatives has been in the field of antimicrobial research. Novel pyrimidine-triazole derivatives synthesized from related molecules have been investigated for their antimicrobial activity against selected bacterial and fungal strains. These studies contribute to understanding the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Enzyme Inhibition
Research focusing on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties reveals their significance in biochemistry and pharmacology. Such studies have evaluated the compounds for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential use in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antioxidant and Antiacetylcholinesterase Activities
Sulfonamide derivatives of dopamine-related compounds have been synthesized and assessed for their antioxidant and antiacetylcholinesterase activities. These studies highlight the compound's relevance in researching oxidative stress-related disorders and neurodegenerative diseases, where such activities could have therapeutic benefits (Göçer et al., 2013).
Coordination Complexes and Antimicrobial Studies
The synthesis and characterization of new Mannich base N-[morpholino(phenyl)methyl]acetamide and its metal complexes with cobalt(II), nickel(II), and copper(II) have been explored. These complexes have been evaluated for their antimicrobial properties, demonstrating the compound's applicability in developing metal-based antimicrobial agents (Muruganandam & Krishnakumar, 2012).
Eigenschaften
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-19-6-12-22(13-7-19)34(30,31)27-23-4-2-3-5-24(23)33-18-25(29)26-20-8-10-21(11-9-20)28-14-16-32-17-15-28/h2-13,27H,14-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNXQHXCCZJPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
![Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate](/img/structure/B2836199.png)
![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)









